molecular formula C10H7N3S B13090451 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile

Cat. No.: B13090451
M. Wt: 201.25 g/mol
InChI Key: ZQZBERNAUFKASR-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Chemical Data

Property Value or Description Source
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
CAS Registry Number 1247879-14-6
IUPAC Name 6,7-dihydro-5H-pyrrolo[3,2-f]benzothiazole-2-carbonitrile
SMILES C1CNC2=CC3=C(C=C21)N=C(S3)C#N

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H7N3S/c11-5-10-13-8-3-6-1-2-12-7(6)4-9(8)14-10/h3-4,12H,1-2H2

InChI Key

ZQZBERNAUFKASR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with acrylonitrile in the presence of a base, such as sodium hydride, to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

The compound is compared below with structurally related indole derivatives, heterocyclic amines, and substituted thiazolo-indoles. Key differences in molecular properties, functional groups, and applications are highlighted.

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile C₁₀H₇N₃S ~201.25* Thiazolo-indole core, nitrile Pharmaceutical intermediate; potential kinase inhibitor
2-Chloro-6,7-dihydro-5H-thiazolo[4,5-f]indole C₉H₇ClN₂S 210.68 Thiazolo-indole core, chlorine Pharmaceutical intermediate
5-Cyanoindole (Indole-5-carbonitrile) C₉H₆N₂ 142.16 Indole core, nitrile Building block for bioactive molecules
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 Indole core, carboxylic acid High aqueous solubility; metal coordination
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) C₁₃H₁₂N₄ 224.26 Imidazo-pyridine core, amino Carcinogenic heterocyclic amine (HCA)

*Estimated by replacing Cl (35.45 g/mol) in the chloro analog with CN (26.02 g/mol).

Structural and Functional Comparisons

(a) Thiazolo-Indole Derivatives
  • This compound vs. The chloro analog may exhibit greater lipophilicity . Reactivity: The nitrile group enables hydrolysis to carboxylic acids or reduction to amines, offering versatile derivatization routes absent in the chloro analog.
(b) Simple Indole Derivatives
  • 5-Cyanoindole: Lacks the fused thiazole ring, resulting in reduced structural complexity. The nitrile group at position 5 may confer distinct electronic properties compared to the thiazolo-indole system .
  • Indole-5-carboxylic Acid : The carboxylic acid group enhances polarity and solubility in aqueous media, making it suitable for coordination chemistry, unlike the hydrophobic thiazolo-indole derivatives .
(c) Heterocyclic Amines (HCAs)
  • PhIP and MeIQx: These carcinogenic HCAs share fused aromatic systems but differ in ring size and substituents. The thiazolo-indole nitrile lacks the amino and methyl groups critical for HCA mutagenicity, suggesting divergent biological roles .

Biological Activity

6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is a heterocyclic compound featuring a thiazole ring fused to an indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H9N3SC_{11}H_9N_3S. The structure includes a thiazole moiety that is crucial for its biological activity. The presence of the carbonitrile group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds, including this compound.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of thiazolo-indoles exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazoles showed IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole and indole rings has been shown to enhance anticancer activity. For example, modifications that include electron-donating groups at certain positions on the phenyl ring significantly increased cytotoxicity .
CompoundCell Line TestedIC50 (µM)Notes
6U25115Significant activity observed
7WM79320Enhanced by specific substitutions
8A431<10Comparable to standard drugs

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antimicrobial activity against various pathogens. For instance, MIC values were reported as low as 0.22 µg/mL against Staphylococcus aureus .
  • Biofilm Inhibition : Studies indicated that this compound could significantly reduce biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .
PathogenMIC (µg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2275
Escherichia coli0.5060
Pseudomonas aeruginosa0.3070

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key cellular targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions disrupt essential cellular processes leading to cell death in cancerous and microbial cells .

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